(2R)-2-(3,4,5-Trimethoxyphenyl)thiazolidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(3,4,5-Trimethoxyphenyl)thiazolidine-4-carboxylic acid is a compound that features a thiazolidine ring substituted with a 3,4,5-trimethoxyphenyl group and a carboxylic acid group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(3,4,5-Trimethoxyphenyl)thiazolidine-4-carboxylic acid typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with cysteine or its derivatives under specific conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the thiazolidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(3,4,5-Trimethoxyphenyl)thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazoline ring.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
(2R)-2-(3,4,5-Trimethoxyphenyl)thiazolidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive agent, with studies exploring its effects on various biological pathways.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of (2R)-2-(3,4,5-Trimethoxyphenyl)thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trimethoxycinnamic acid: Known for its antioxidant and anti-inflammatory properties.
3,4,5-Trimethoxyphenylacetonitrile: Used in the synthesis of various bioactive molecules.
3,4,5-Trimethoxycinnamamide: Exhibits anticancer activity and is used in medicinal chemistry.
Uniqueness
(2R)-2-(3,4,5-Trimethoxyphenyl)thiazolidine-4-carboxylic acid is unique due to its thiazolidine ring structure, which imparts distinct chemical and biological properties compared to other trimethoxyphenyl derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C13H17NO5S |
---|---|
Molecular Weight |
299.34 g/mol |
IUPAC Name |
(2R)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C13H17NO5S/c1-17-9-4-7(5-10(18-2)11(9)19-3)12-14-8(6-20-12)13(15)16/h4-5,8,12,14H,6H2,1-3H3,(H,15,16)/t8?,12-/m1/s1 |
InChI Key |
LZYQCYSHBONTGC-LESKNEHBSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)[C@@H]2NC(CS2)C(=O)O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2NC(CS2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.